(R)-3-Iodo-tetrahydrofuran (R)-3-Iodo-tetrahydrofuran
Brand Name: Vulcanchem
CAS No.: 873063-62-8
VCID: VC2662509
InChI: InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1
SMILES: C1COCC1I
Molecular Formula: C4H7IO
Molecular Weight: 198 g/mol

(R)-3-Iodo-tetrahydrofuran

CAS No.: 873063-62-8

Cat. No.: VC2662509

Molecular Formula: C4H7IO

Molecular Weight: 198 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Iodo-tetrahydrofuran - 873063-62-8

Specification

CAS No. 873063-62-8
Molecular Formula C4H7IO
Molecular Weight 198 g/mol
IUPAC Name (3R)-3-iodooxolane
Standard InChI InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1
Standard InChI Key BKIQORJIKOPRCG-SCSAIBSYSA-N
Isomeric SMILES C1COC[C@@H]1I
SMILES C1COCC1I
Canonical SMILES C1COCC1I

Introduction

Chemical Structure and Properties

Basic Structural Features

(R)-3-Iodo-tetrahydrofuran consists of a five-membered tetrahydrofuran (oxolane) ring with an iodine substituent at the 3-position in the R-configuration. The compound's structure combines the versatility of a cyclic ether with the reactivity of an alkyl iodide, creating a synthetically useful building block. The defined stereocenter at the 3-position is critical for applications requiring stereochemical control, such as asymmetric synthesis of pharmaceutical intermediates and natural products .

The tetrahydrofuran core provides a rigid, cyclic scaffold that positions the iodine atom in a specific spatial orientation. This structural arrangement influences both the compound's physical properties and its reactivity patterns in chemical transformations. The oxygen atom in the ring contributes to the molecule's polarity and hydrogen-bonding capabilities, while the carbon-iodine bond introduces a reactive site for various substitution and coupling reactions .

Identification Parameters

Table 1: Key Identification Parameters of (R)-3-Iodo-tetrahydrofuran

ParameterValue
IUPAC Name(3R)-3-iodooxolane
CAS Number873063-62-8
Molecular FormulaC₄H₇IO
Molecular Weight198.00 g/mol
InChIInChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1
InChIKeyBKIQORJIKOPRCG-SCSAIBSYSA-N
SMILESC1COC[C@@H]1I

These identification parameters provide standardized ways to reference and identify the compound across chemical databases and literature. The InChI and SMILES notations specifically encode both the connectivity and stereochemistry, ensuring precise structural representation .

Physicochemical Properties

Table 2: Physicochemical Properties of (R)-3-Iodo-tetrahydrofuran

PropertyValue
Physical StateNot explicitly specified in literature
Calculated Density1.9±0.1 g/cm³
Calculated Boiling Point187.0±33.0 °C at 760 mmHg
Calculated Flash Point66.9±25.4 °C
Calculated Vapor Pressure0.9±0.3 mmHg at 25°C
XLogP3-AA1.2
Topological Polar Surface Area9.2 Ų
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Complexity46.8

The physicochemical profile of (R)-3-Iodo-tetrahydrofuran influences its behavior in chemical reactions and dictates appropriate handling procedures. The compound's moderate lipophilicity (XLogP3-AA = 1.2) suggests a balance between aqueous solubility and membrane permeability, properties relevant for biological applications .

The absence of hydrogen bond donors and the presence of one hydrogen bond acceptor (the oxygen atom in the tetrahydrofuran ring) influence its interaction with solvents and potential biological targets. The relatively small topological polar surface area (9.2 Ų) suggests good membrane permeability, a consideration for applications in medicinal chemistry .

Synthesis Methodologies

Laboratory Synthesis Routes

Several synthetic approaches have been developed for the preparation of (R)-3-Iodo-tetrahydrofuran, with the maintenance of stereochemical integrity at the 3-position being a critical consideration. The primary synthetic routes include:

Iodination of Hydroxylated Precursors

One common approach involves the direct iodination of (R)-3-hydroxy-tetrahydrofuran using iodinating agents such as hydroiodic acid, phosphorus triiodide, or combinations of iodine with activating agents. The reaction typically proceeds through the activation of the hydroxyl group followed by its displacement with iodide, with careful control of conditions to maintain the stereochemistry at the 3-position.

The reaction can be represented as:
(R)-3-hydroxy-tetrahydrofuran + Iodinating agent → (R)-3-Iodo-tetrahydrofuran + H₂O

Iodoetherification Reactions

Another significant synthetic route is iodoetherification, which involves the reaction of unsaturated alcohols with iodine under conditions that promote cyclization. This method can be particularly valuable when starting from acyclic precursors, as it constructs the tetrahydrofuran ring and introduces the iodine substituent in a single operation .

The stereoselectivity of this process can be controlled through substrate design, reaction conditions, and the use of chiral catalysts or auxiliaries. Transition state models have been developed to rationalize and predict the stereochemical outcome of these reactions, enabling the selective synthesis of (R)-3-Iodo-tetrahydrofuran .

Stereoselective Modifications of Existing Tetrahydrofuran Derivatives

Reactivity and Chemical Transformations

General Reactivity Profile

The reactivity of (R)-3-Iodo-tetrahydrofuran is predominantly governed by two structural features: the carbon-iodine bond and the cyclic ether functionality. The carbon-iodine bond is relatively weak (bond dissociation energy approximately 53 kcal/mol), making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity pattern enables diverse transformations that preserve the tetrahydrofuran ring while modifying the substituent at the 3-position.

Nucleophilic Substitution Reactions

The iodine at the 3-position readily participates in SN2 reactions with various nucleophiles, including:

  • Nitrogen nucleophiles (amines, azides) to form C-N bonds

  • Oxygen nucleophiles (alcohols, alkoxides) to form C-O bonds

  • Sulfur nucleophiles (thiols, thiolates) to form C-S bonds

  • Carbon nucleophiles (organometallics, enolates) to form C-C bonds

These reactions typically proceed with inversion of configuration at the stereocenter, providing access to 3-substituted tetrahydrofuran derivatives with S-configuration.

Metal-Catalyzed Coupling Reactions

(R)-3-Iodo-tetrahydrofuran serves as an electrophilic partner in various metal-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids/esters

  • Sonogashira coupling with terminal alkynes

  • Negishi coupling with organozinc compounds

  • Stille coupling with organostannanes

These transformations enable the formation of carbon-carbon bonds at the 3-position, significantly expanding the structural diversity accessible from this starting material.

Reduction Reactions

The carbon-iodine bond can undergo reductive transformations:

  • Hydrogenolysis (H₂, catalysts) to yield tetrahydrofuran

  • Radical reduction (Bu₃SnH, AIBN) for selective C-I bond cleavage

  • Metal-mediated reduction (Zn, Mg) for the generation of organometallic intermediates

These reactions provide access to reduced derivatives or reactive intermediates for further transformations.

Stereochemical Considerations in Transformations

The stereochemistry at the 3-position significantly influences reaction outcomes:

  • SN2 reactions typically proceed with inversion of configuration

  • Radical processes often lead to racemization or partial stereochemical scrambling

  • Metal-catalyzed reactions may exhibit complex stereochemical outcomes depending on mechanism

Understanding and controlling these stereochemical aspects is crucial for the application of (R)-3-Iodo-tetrahydrofuran in stereoselective synthesis.

Applications in Organic Synthesis

As a Building Block for Complex Molecules

Current Research and Future Directions

Recent Applications in Synthesis

Current research continues to explore novel applications of (R)-3-Iodo-tetrahydrofuran in organic synthesis. Recent studies have investigated its use in:

  • Developing new methodologies for stereoselective carbon-carbon bond formation

  • Exploring cascade reactions that leverage the reactivity of the carbon-iodine bond

  • Investigating novel catalytic systems for transformations involving this substrate

These research directions continue to expand the synthetic utility of (R)-3-Iodo-tetrahydrofuran and enhance its value as a building block in complex molecule synthesis.

Emerging Biological and Medicinal Applications

The biological potential of derivatives synthesized from (R)-3-Iodo-tetrahydrofuran remains an active area of investigation:

  • Structure-activity relationship studies of tetrahydrofuran-containing compounds as potential therapeutic agents

  • Development of novel enzyme inhibitors featuring the tetrahydrofuran scaffold

  • Exploration of tetrahydrofuran derivatives as molecular probes for biological systems

The ability to introduce functional diversity at the 3-position while maintaining stereochemical control makes this compound particularly valuable for creating focused libraries of bioactive molecules.

Technological Advances in Production and Utilization

Advancing technologies are improving the accessibility and utility of (R)-3-Iodo-tetrahydrofuran:

  • Flow chemistry approaches for safer and more efficient synthesis

  • Green chemistry methodologies to reduce environmental impact

  • Computational tools for predicting reactivity and optimizing synthetic routes

These technological developments promise to enhance the synthetic accessibility of (R)-3-Iodo-tetrahydrofuran and expand its applications in both research and industrial settings.

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